molecular formula C10H13ClN2O2 B2934871 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide CAS No. 2411261-81-7

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide

Cat. No. B2934871
CAS RN: 2411261-81-7
M. Wt: 228.68
InChI Key: YGBLSGMTUXVFLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide inhibits the activity of several kinases by binding to the ATP-binding site of the kinase domain. This results in the inhibition of downstream signaling pathways, leading to the suppression of cell proliferation and survival. This compound has been shown to be a selective inhibitor of BTK, FLT3, and ITK, with minimal off-target effects.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies and AML. This compound has also been shown to have immunomodulatory effects, leading to the suppression of pro-inflammatory cytokines and the activation of regulatory T cells. In addition, this compound has been shown to have minimal toxicity in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide is its selectivity for BTK, FLT3, and ITK. This allows for the specific targeting of these kinases, leading to minimal off-target effects. In addition, this compound has been shown to have potent antitumor activity in preclinical studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the development of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide. One potential application is in the treatment of CLL and MCL, where BTK inhibition has shown promising results. This compound may also be effective in the treatment of AML, where FLT3 inhibition has shown promising results. In addition, this compound may have potential applications in the treatment of autoimmune diseases, such as RA and MS, where ITK inhibition has shown promising results. Further studies are needed to determine the efficacy and safety of this compound in clinical trials.

Synthesis Methods

The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide involves several steps, starting with the reaction of 6-methoxypyridin-3-amine with chloroacetyl chloride to obtain 6-chloroacetylamino-3-methoxypyridine. This intermediate is then reacted with N-methylpropan-2-amine to obtain the final product, this compound. The synthesis of this compound has been reported in several publications, and the compound can be obtained with high purity and yield.

Scientific Research Applications

2-Chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several kinases, including BTK, FLT3, and ITK. BTK inhibition has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). FLT3 inhibition has been shown to be effective in the treatment of acute myeloid leukemia (AML). ITK inhibition has been shown to be effective in the treatment of autoimmune diseases, such as rheumatoid arthritis (RA) and multiple sclerosis (MS).

properties

IUPAC Name

2-chloro-N-(6-methoxypyridin-3-yl)-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-7(11)10(14)13(2)8-4-5-9(15-3)12-6-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBLSGMTUXVFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CN=C(C=C1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.